barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate
Description
Chemical Structure: This compound consists of a naphthalene backbone substituted with two sulfonate groups at positions 2 and 7, a hydroxy group at position 3, and a naphthalen-1-yldiazenyl group at position 2. The barium ion (Ba²⁺) acts as the counterion . CAS Number: [915–67–3] . Synthesis: Produced via diazotization of 4-amino-1-naphthalenesulfonic acid, followed by coupling with 3-hydroxy-2,7-naphthalenedisulfonic acid and subsequent salt formation with barium .
Properties
CAS No. |
68399-74-6 |
|---|---|
Molecular Formula |
C20H12BaN2O7S2 |
Molecular Weight |
593.8 g/mol |
IUPAC Name |
barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ba/c23-20-18(31(27,28)29)11-13-10-14(30(24,25)26)8-9-16(13)19(20)22-21-17-7-3-5-12-4-1-2-6-15(12)17;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChI Key |
HZGFWBIESVONTB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Preparation Methods
Reaction Parameters Summary Table
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Diazotization | 1-Naphthylamine, NaNO2, HCl | 0–5 °C, acidic medium | Formation of diazonium salt |
| Azo Coupling | 3-Hydroxy-2,7-naphthalenedisulfonic acid | pH 4–6, 0–10 °C | Formation of azo linkage |
| Salt Formation | Barium hydroxide or barium carbonate | Room temperature, neutral pH | Precipitation of barium salt |
Industrial Production Considerations
Industrial synthesis of this barium azo compound involves scaling up the above laboratory procedure with optimizations:
Continuous Flow Reactors: To maintain precise temperature control and reaction times, continuous flow systems are employed, reducing by-product formation and enhancing yield.
Purification: Post-reaction, the crude product is purified by recrystallization from ethanol-water mixtures to ensure high purity suitable for commercial applications.
Yield Optimization: Stoichiometric control and reaction monitoring by thin-layer chromatography or high-performance liquid chromatography are used to optimize the coupling efficiency and minimize polysubstituted by-products.
Analytical Techniques for Validation
Validation of the synthesized compound's structure and purity is essential:
UV-Visible Spectroscopy: Confirms the azo chromophore with characteristic absorption maxima around 480–520 nm due to π→π* transitions.
High-Performance Liquid Chromatography-Mass Spectrometry: Separates and identifies impurities, confirming the molecular ion corresponding to the barium salt.
Elemental Analysis (ICP-OES): Quantifies barium content ensuring stoichiometric consistency.
Comparative Data Table of Preparation Parameters
| Parameter | Laboratory Synthesis | Industrial Synthesis |
|---|---|---|
| Reaction Scale | Milligram to gram scale | Kilogram to ton scale |
| Temperature Control | 0–5 °C for diazotization | Automated cooling systems for precise control |
| Reaction Medium | Acidic aqueous solutions | Acidic aqueous with continuous flow |
| Purification | Recrystallization (ethanol-water) | Recrystallization and filtration |
| Yield | Moderate to high (70–85%) | Optimized for maximum yield (>85%) |
| Product Form | Acidic azo compound, then barium salt formation | Direct barium salt precipitation |
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include naphthoquinones and other oxidized derivatives.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Mechanism of Action
The mechanism of action of barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components. The sulfonate groups enhance its solubility and facilitate its interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
Research Findings and Performance Metrics
Solubility and Stability
- Barium Salt : Lower solubility in aqueous media compared to sodium salts (e.g., Amaranth) due to barium’s larger ionic radius and charge density .
- Thorin : High affinity for lithium ions in saliva, enabling sensitive spectrophotometric detection .
- Amaranth : Rapid degradation under acidic conditions, limiting its use in acidic foods .
Chromogenic Properties
- Barium Compound : Exhibits a deep red hue due to extended conjugation from the naphthalen-1-yl group; λmax ~500 nm .
- Acid Red 1 : λmax ~530 nm; phenyl diazenyl group shifts absorption toward longer wavelengths compared to naphthalenyl derivatives .
Toxicity and Regulatory Status
Biological Activity
Barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate, commonly referred to as an azo compound, is a complex organic molecule that has garnered attention for its vibrant pigmentation and potential biological activities. This article delves into the biological activity of this compound, examining its effects, applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molar mass of approximately 892.11 g/mol. The presence of the barium ion enhances its stability and solubility, making it suitable for various applications in dyes and pigments.
Structural Features
- Azo Group : The azo linkage (-N=N-) is known for its role in dye chemistry, contributing to the compound's color properties.
- Sulfonate Groups : These functional groups improve water solubility and enhance the compound's reactivity.
Environmental Impact
The environmental behavior of this compound has been a subject of investigation due to its widespread use in industrial applications. Studies have shown that azo dyes can degrade into potentially harmful byproducts under certain environmental conditions, necessitating thorough environmental assessments.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with other azo compounds is beneficial. Below is a table summarizing some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium 1-(4-sulfophenyl)azo-2-naphthol | C13H11NaO3S | Water-soluble, used in textiles |
| Barium Lithol Red | C18H12BaN2O6S | Similar structure but different applications |
| Disodium 4-(4-sulfophenylazo)-3-hydroxy-naphthalene | C16H12N2Na2O5S | Used primarily in food coloring |
This comparison highlights how the specific barium salt formation in our compound enhances stability compared to sodium salts and provides unique optical properties advantageous for high-quality printing inks.
Study on Azo Compounds' Mutagenicity
A comprehensive study published in Environmental Toxicology examined various azo compounds' mutagenic effects. The findings indicated that while many azo dyes are safe at low concentrations, they can become mutagenic when metabolized by certain microorganisms or under specific conditions. This raises concerns regarding the safety of this compound when used in consumer products.
Interaction Studies
Research focusing on the interactions between this compound and various solvents has revealed that solvent choice significantly impacts its solubility and color intensity. These studies are crucial for optimizing its use in industrial applications such as printing inks and coatings.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for barium(2+);3-hydroxy-4-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonate, and how can reaction yields be improved?
- Methodological Answer : A modified procedure based on naphthol azo-coupling reactions can be employed. For example, dissolve 1-naphthol in DMF with K₂CO₃ to form an oxyanion intermediate, followed by diazonium salt coupling under controlled pH (4–6) to ensure regioselectivity. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize stoichiometry to minimize byproducts like polysubstituted derivatives . Post-synthesis, recrystallization in ethanol-water mixtures enhances purity.
Q. How can the structural integrity and purity of this compound be validated?
- Methodological Answer : Use tandem analytical techniques:
- UV-Vis spectroscopy : Confirm π→π* transitions of the azo-naphthalene core (expected λₘₐₓ ~480–520 nm).
- HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water gradients to resolve sulfonate groups and detect trace impurities .
- Elemental analysis : Verify barium content via ICP-OES, ensuring stoichiometric consistency with the formula.
Q. What solvent systems are suitable for solubility studies, and how do sulfonate groups influence hydrophilicity?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–12). The disulfonate groups enhance water solubility, but coordination with barium may reduce it. Use dynamic light scattering (DLS) to assess aggregation in aqueous media, particularly at concentrations >1 mM .
Advanced Research Questions
Q. How do electronic properties of the azo-naphthalene core influence photostability, and what experimental designs mitigate degradation?
- Methodological Answer : The azo group’s cis-trans isomerization under UV light can cause degradation. Design accelerated aging studies:
- Expose solutions to UV-A/B radiation (310–365 nm) and monitor decomposition via HPLC-MS.
- Introduce radical scavengers (e.g., ascorbic acid) to suppress oxidative pathways .
- Computational modeling (TD-DFT) predicts excited-state behavior, guiding structural modifications like electron-withdrawing substituents .
Q. What theoretical frameworks explain the compound’s coordination behavior with transition metals beyond barium?
- Methodological Answer : Apply ligand field theory and HSAB principles to predict affinity for soft metals (e.g., Co²⁺, Cu²⁺). Synthesize complexes and characterize via:
- X-ray crystallography : Resolve binding modes (e.g., sulfonate vs. hydroxyl coordination).
- EPR spectroscopy : Detect paramagnetic species in copper complexes .
- Compare stability constants (log K) with EDTA titration to assess competitive binding .
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism). Use variable-temperature NMR to freeze equilibrium states. For example, cooling to 200 K may resolve proton splitting in the hydroxy-azo moiety. Complement with DFT calculations (B3LYP/6-311+G**) to map energy barriers between tautomers .
Q. What environmental toxicology models are appropriate for assessing ecotoxicity of this compound?
- Methodological Answer : Adapt OECD guidelines for azo dyes:
- Aquatic toxicity : Conduct Daphnia magna immobilization assays (EC₅₀) with and without UV exposure to simulate photodegradation products .
- Bioaccumulation : Use radiolabeled ¹⁴C-compound in fish models (e.g., zebrafish) to track tissue distribution via autoradiography .
- Link results to QSAR models for naphthalene derivatives to predict broader ecological impacts .
Data Contradiction Analysis
Q. Conflicting reports on sulfonate group reactivity: How to design experiments to clarify their role in acid-base equilibria?
- Methodological Answer : Contradictions may stem from solvent effects. Perform potentiometric titrations in varying ionic strengths (0.1–1.0 M KCl) to isolate sulfonate pKa shifts. Compare with FTIR (stretching frequencies of S-O bonds) under acidic vs. alkaline conditions .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
